Product packaging for 4,6-Dibromopyrimidine(Cat. No.:CAS No. 36847-10-6)

4,6-Dibromopyrimidine

Cat. No.: B1319750
CAS No.: 36847-10-6
M. Wt: 237.88 g/mol
InChI Key: CEPVZSXIONCAJV-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, possessing a unique structure that imparts significant biological and chemical properties. nih.govresearchgate.net This simple six-membered aromatic ring, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of numerous molecules essential to life and medicinal science. microbenotes.comnih.gov

The pyrimidine core is integral to a vast array of biological processes. nih.gov Its derivatives are found in vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin, and they form the structural basis for many synthetic drugs, including barbiturates. researchgate.netscispace.com The electron-rich nature of the pyrimidine ring allows it to interact effectively with various biological targets, often through hydrogen bonding. mdpi.com This capacity has made it a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com Researchers have successfully developed pyrimidine-based compounds with a wide spectrum of therapeutic activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. researchgate.netnih.govjclmm.com

The most fundamental role of pyrimidines in biology is their function as constituents of nucleic acids. algoreducation.com Three primary pyrimidine bases—cytosine (C), thymine (B56734) (T), and uracil (B121893) (U)—are the building blocks of the genetic code. microbenotes.com In the double helix structure of DNA, cytosine forms a specific base pair with the purine (B94841) guanine (B1146940) (G), while thymine pairs with adenine (B156593) (A). fiveable.me In RNA, uracil replaces thymine and pairs with adenine. algoreducation.comfiveable.me This precise pairing is crucial for the stable storage of genetic information and the faithful replication and transcription of DNA. algoreducation.com The sequence of these bases along the DNA and RNA backbone dictates the genetic instructions for all cellular processes. fiveable.me

Contextualizing 4,6-Dibromopyrimidine within Pyrimidine Chemistry

Within the broad family of pyrimidines, halogenated derivatives represent a particularly important class of compounds for synthetic chemists. This compound is a key example, valued for its specific reactivity and utility.

Halogenated pyrimidines are highly valuable substrates in organic chemistry. beilstein-journals.org The presence of halogen atoms on the electron-deficient pyrimidine ring makes them highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgresearchgate.net This reactivity allows for the sequential and often regioselective replacement of the halogen atoms with a wide variety of nucleophiles, providing a powerful method for constructing complex, polysubstituted pyrimidine derivatives. beilstein-journals.org Fluorinated and chlorinated pyrimidines, in particular, are common starting materials for creating libraries of compounds for drug discovery. beilstein-journals.org The reactivity of different halogen positions on the pyrimidine ring can be influenced by the specific halogen and the reaction conditions, enabling chemists to selectively functionalize the scaffold. For instance, in dihalopyrimidines, palladium-catalyzed cross-coupling reactions often occur preferentially at the C4 or C6 positions over the C2 position. digitellinc.comrsc.org

This compound serves as a versatile and valuable building block for synthesizing a diverse range of more complex molecules. a2bchem.com Its two bromine atoms can be selectively replaced through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl or heteroaryl groups. researchgate.net This stepwise functionalization is a key strategy for creating unsymmetrical 4,6-disubstituted pyrimidines. researchgate.net The compound is a crucial intermediate in the development of new pharmaceutical agents and agrochemicals. a2bchem.com Its unique reactivity enables chemists to design and construct novel functional molecules and materials, contributing significantly to advancements in organic and materials science. a2bchem.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 36847-10-6 nih.govsigmaaldrich.com
Molecular Formula C₄H₂Br₂N₂ nih.govsigmaaldrich.com
Molecular Weight 237.88 g/mol nih.govsigmaaldrich.com
Appearance Solid sigmaaldrich.com
SMILES C1=C(N=CN=C1Br)Br nih.gov
InChIKey CEPVZSXIONCAJV-UHFFFAOYSA-N nih.gov

Scope and Objectives of the Research Outline

The objective of this article is to present a focused overview of this compound based on established academic research. It begins by establishing the foundational importance of the pyrimidine scaffold in biology and chemistry, with a specific focus on its role in nucleic acids. It then situates this compound within the context of halogenated pyrimidines, highlighting its utility as a reactive intermediate and building block in modern organic synthesis. The content strictly adheres to these defined topics to provide a clear and concise scientific summary.

Table 2: Mentioned Chemical Compounds

Compound Name Role/Context
This compound Primary subject of the article
Pyrimidine Core heterocyclic scaffold
Cytosine Pyrimidine nucleobase in DNA and RNA
Thymine Pyrimidine nucleobase in DNA
Uracil Pyrimidine nucleobase in RNA
Guanine Purine nucleobase (pairs with Cytosine)
Adenine Purine nucleobase (pairs with Thymine/Uracil)
Thiamine Vitamin B1, contains a pyrimidine ring
Riboflavin Vitamin, contains a pyrimidine-like structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Br2N2 B1319750 4,6-Dibromopyrimidine CAS No. 36847-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPVZSXIONCAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602260
Record name 4,6-Dibromopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-10-6
Record name 4,6-Dibromopyrimidine
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Record name 4,6-Dibromopyrimidine
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Synthetic Methodologies for 4,6 Dibromopyrimidine and Its Derivatives

Precursor Synthesis and Halogenation Reactions

The most common precursor for the synthesis of 4,6-dihalopyrimidines is 4,6-dihydroxypyrimidine (B14393). This starting material is typically synthesized through the condensation reaction of malonic esters with formamide (B127407) in the presence of an alkoxide base. google.com

A primary method for synthesizing 4,6-dibromopyrimidine involves the direct conversion of 4,6-dihydroxypyrimidine using a brominating agent. This reaction is analogous to the well-established chlorination reaction where phosphoryl chloride (POCl₃) is used to convert 4,6-dihydroxypyrimidine into 4,6-dichloropyrimidine (B16783). lookchem.comchemicalbook.com For bromination, a phosphorus oxyhalide such as phosphorus oxybromide (POBr₃) serves as the key reagent. The reaction proceeds by converting the hydroxyl groups of the tautomeric pyrimidinone form into better leaving groups, which are subsequently displaced by bromide ions.

A similar process is documented for the synthesis of related compounds, such as 2,5-diamino-4,6-dibromopyrimidine, which is prepared by reacting 2,5-diamino-4,6-dihydroxypyrimidine (B34952) with a phosphorus oxyhalide, specifically mentioning phosphorus oxybromide as a suitable reagent. google.com

Table 1: Reagents for Direct Halogenation of 4,6-Dihydroxypyrimidine

Target CompoundPrecursorReagent
4,6-Dichloropyrimidine4,6-DihydroxypyrimidinePOCl₃
This compound4,6-DihydroxypyrimidinePOBr₃ (inferred)
2,5-Diamino-4,6-dibromopyrimidine2,5-Diamino-4,6-dihydroxypyrimidinePhosphorus Oxybromide

An alternative strategy for the synthesis of this compound is through halogen exchange reactions, starting from the more accessible 4,6-dichloropyrimidine. While a standard Finkelstein reaction using sodium bromide (NaBr) in acetone (B3395972) has proven ineffective for this conversion due to unfavorable equilibrium, other brominating agents have been used successfully. lookchem.com

In the synthesis of the kinase inhibitor Ipatasertib, researchers successfully prepared (R)-4,6-dibromopyrimidine from its dichloro analogue. lookchem.com The process involved an initial chlorination of (R)-4,6-dihydroxypyrimidine with POCl₃, followed by a subsequent bromination using trimethylsilyl (B98337) bromide (Me₃SiBr) in acetonitrile (B52724) (CH₃CN) to yield the desired dibromo product. lookchem.com This method highlights a viable pathway for obtaining this compound when direct bromination of the dihydroxy precursor is not optimal. Halogen exchange is also a known method for preparing dibromopyridines from their corresponding dichloropyridines.

Functionalization of this compound

The two bromine atoms on the pyrimidine (B1678525) ring are susceptible to displacement by various nucleophiles, making this compound a valuable intermediate for creating a diverse range of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates these nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.com

The bromine atoms at positions 4 and 6 can be substituted by a variety of nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly effective for the functionalization of dihalopyrimidines and related dihalopyridines. mdpi.comcyberleninka.rucas.cz

The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds. Research on the analogous 4,6-dichloropyrimidine shows its utility in tandem amination and Suzuki-Miyaura cross-coupling reactions to produce disubstituted pyrimidines. chemicalbook.com Similarly, 2,6-dibromopyridine (B144722) readily participates in Suzuki reactions. acs.org These examples strongly suggest that this compound is an excellent substrate for such transformations, enabling the introduction of aryl, heteroaryl, or alkyl groups.

The 4- and 6-positions of this compound are chemically equivalent. Therefore, achieving selective mono-substitution requires careful control of reaction conditions, primarily the stoichiometry of the reactants. By using one equivalent or a slight excess of the nucleophile or coupling partner, it is possible to favor the formation of the mono-substituted product, 4-bromo-6-substituted-pyrimidine. The second bromine atom can then be replaced in a subsequent step with a different nucleophile, allowing for the synthesis of unsymmetrically substituted 4,6-pyrimidines.

This stoichiometric control is a common strategy in the functionalization of dihaloheterocycles. nih.gov For example, in the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine, the formation of the mono-arylated intermediate can be controlled before the second coupling occurs. beilstein-journals.org

Table 2: General Strategy for Regioselective Substitution

StepReactionReagentsProduct Type
1Mono-substitutionThis compound + ~1 eq. Nucleophile 14-Bromo-6-(substituted)-pyrimidine
2Di-substitution4-Bromo-6-(substituted)-pyrimidine + Nucleophile 24,6-Disubstituted pyrimidine

Amidation of the this compound core can be accomplished through a multi-step process. This typically involves an initial nucleophilic substitution to introduce an amino group, followed by acylation to form the amide bond.

The first step is a palladium-catalyzed amination (Buchwald-Hartwig reaction), which has been effectively used for the macrocyclization of 2,6-dibromopyridine with various polyamines. cyberleninka.rucas.cz This demonstrates that amines can readily displace the bromine atoms on the dihalopyridine ring, a reaction directly comparable to this compound.

Once a mono-aminated product such as 4-amino-6-bromopyrimidine (B581339) is formed, the primary amino group can be acylated using an acyl chloride or a carboxylic acid with a coupling agent. A documented procedure for a similar compound involves reacting 4-bromo-2-aminopyridine with acetyl chloride in the presence of pyridine (B92270) to yield N-(4-bromopyridin-2-yl)acetamide. This two-step sequence provides a reliable pathway to N-acyl-4-bromo-6-aminopyrimidine derivatives.

Table 3: Synthetic Sequence for Amidation

StepReaction TypeStarting MaterialReagent ExampleIntermediate/Product
1Buchwald-Hartwig AminationThis compoundAmmonia or Primary Amine, Pd-catalyst, Base4-Amino-6-bromopyrimidine
2Acylation4-Amino-6-bromopyrimidineAcetyl Chloride, BaseN-(6-Bromopyrimidin-4-yl)acetamide

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds on the this compound scaffold. These methods allow for the introduction of aryl, heteroaryl, and alkynyl moieties with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a widely employed method for the arylation and heteroarylation of halogenated pyrimidines. researchgate.net The reaction of this compound with various aryl- or heteroarylboronic acids (or their corresponding esters) in the presence of a palladium catalyst and a base provides access to 4-aryl-6-bromopyrimidines and 4,6-diarylpyrimidines. researchgate.net The reaction outcome, favoring mono- or di-substitution, can be controlled by adjusting the stoichiometry of the reagents and the reaction conditions. beilstein-journals.org

Achieving selective mono-arylation is often possible due to the deactivation of the pyrimidine ring after the first substitution, which makes the second oxidative addition less favorable. For the synthesis of unsymmetrical 4,6-diarylpyrimidines, a sequential one-pot approach can be utilized, where two different arylboronic acids are coupled to a dibromo-heterocyclic substrate. acs.org The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity. researchgate.netbeilstein-journals.org Common catalytic systems include Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃, paired with a base such as K₃PO₄ or Na₂CO₃ in solvents like 1,4-dioxane (B91453) or toluene. researchgate.netmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrimidines
Substrate TypeCatalyst SystemBaseSolventOutcomeReference
DichloropyrimidinePd(OAc)₂ / PPh₃K₃PO₄Not Specified4,6-Diarylpyrimidines researchgate.net
DichloropyrimidinePd(PPh₃)₂Cl₂K₃PO₄Not Specified4,6-Diarylpyrimidines researchgate.net
Dichloropyrimidine DerivativePd(PPh₃)₄K₃PO₄1,4-DioxaneMono-arylated products mdpi.com
Dibromo HeterocycleNot SpecifiedNot SpecifiedNot SpecifiedUnsymmetrical Di-substituted Products acs.org

The Sonogashira coupling reaction is the premier method for introducing alkynyl groups onto the pyrimidine nucleus, forming C(sp²)-C(sp) bonds. wikipedia.org This reaction involves a palladium catalyst, typically a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with the aryl halide. wikipedia.org The reaction is valued for its mild conditions, often proceeding at room temperature, which allows for its use in the synthesis of complex molecules. wikipedia.org

For polyhalogenated substrates like this compound, site-selective Sonogashira reactions can be performed to yield mono- or di-alkynylated products. researchgate.net The inherent reactivity difference between various halogen positions on other pyrimidine systems has been exploited to achieve selective functionalization. researchgate.net Recent advancements have led to the development of copper-free and amine-free Sonogashira protocols that can be conducted at room temperature in greener solvents. acs.orgnih.gov These modern methods, for instance using a Pd(CH₃CN)₂Cl₂/cataCXium A catalyst system, offer an efficient alternative to traditional conditions. acs.orgnih.gov

Table 2: Sonogashira Coupling Reaction Variations
Reaction TypeCatalyst SystemBase/SolventKey FeaturesReference
Traditional SonogashiraPd catalyst, Cu(I) co-catalystAmine BaseWidely used, mild conditions. wikipedia.org
Copper-Free & Amine-FreePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃ / 2-MeTHFRoom temperature, green solvent. acs.orgnih.gov
Site-Selective (on Tetrachloropyrimidine)Not SpecifiedNot SpecifiedAllows for synthesis of di-, tri-, and tetraalkynyl-pyrimidines. researchgate.net

The Negishi coupling reaction, which pairs an organozinc reagent with an organic halide, is another effective method for C-C bond formation. acs.org A key feature of cross-coupling reactions on di- or poly-halogenated heterocycles is the potential for selective reaction at one position over another. This selectivity is governed by the electronic properties of the C-X bond. wuxibiology.comnih.gov For instance, in dihalopyridines and dihalothiazoles, the bromine atom at the position more susceptible to oxidative addition (often the more electron-deficient site) reacts preferentially. nih.gov

While the C4 and C6 positions of this compound are electronically equivalent, the initial coupling event modifies the electronic nature of the ring, influencing the reactivity of the remaining bromine atom. This change in reactivity can be exploited to perform sequential Negishi couplings with two different organozinc reagents, provided the reaction conditions are carefully controlled. This strategy allows for the synthesis of unsymmetrically substituted pyrimidines, which can be difficult to access otherwise. tandfonline.com The choice of palladium catalyst and ligand is critical in modulating the reactivity and achieving high selectivity. researchgate.net

Metal-Halogen Exchange Reactions

Metal-halogen exchange offers an alternative route to functionalizing this compound. This method generates a potent pyrimidinyl-organometallic intermediate, which can then react with a wide range of electrophiles. This approach is mechanistically distinct from cross-coupling and can sometimes provide complementary selectivity on unsymmetrical substrates. wuxibiology.com The reaction involves treating the dibromopyrimidine with a strong organometallic base, leading to the exchange of one bromine atom for a metal, typically lithium or magnesium.

Selective mono-functionalization of dibromoarenes can be achieved through careful choice of the metalating agent and conditions. researchgate.netcapes.gov.br

Lithiation: This is commonly performed using organolithium reagents like n-butyllithium (n-BuLi) or lithium amides such as lithium diisopropylamide (LDA). arkat-usa.orgjst.go.jp The resulting lithiated pyrimidine is a highly reactive nucleophile that can be trapped with various electrophiles.

Magnesium Exchange: Bromine-magnesium exchange is an increasingly popular alternative. Reagents such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) or ate complexes like lithium tributylmagnesiate (n-Bu₃MgLi) are highly effective. nih.govmdpi.com These reagents can selectively perform a mono-Br/Mg exchange on dibromo-heterocycles, creating a more stable Grignard-type reagent that is still highly reactive towards electrophiles. researchgate.netcapes.gov.br

Table 3: Reagents for Selective Metal-Halogen Exchange
Exchange TypeReagentTypical Substrate TypeReference
Lithium Exchangen-Butyllithium (n-BuLi)Halo-substituted alkoxypyridines arkat-usa.org
Lithium ExchangeLithium Diisopropylamide (LDA)2,5-Dibromopyridine arkat-usa.org
Magnesium ExchangeLithium tributylmagnesiate (n-Bu₃MgLi)2,6-Dibromopyridine capes.gov.brnih.gov
Magnesium ExchangeIsopropylmagnesium chloride lithium chloride (Turbo Grignard)2,6-Dibromopyridine mdpi.com

A significant distinction between lithiation and magnesium-exchange methodologies lies in the required reaction temperatures.

Cryogenic Conditions: Deprotonation or lithiation reactions using highly reactive bases like n-BuLi or LDA are typically performed at cryogenic temperatures, such as -78 °C. arkat-usa.orgjst.go.jp These low temperatures are essential to suppress side reactions, such as addition to other electrophilic sites on the molecule or "halogen dance" rearrangements. jst.go.jprsc.org

Milder Conditions: A major advantage of many modern bromine-magnesium exchange reagents is their ability to operate under significantly milder, non-cryogenic conditions. nih.govresearchgate.net For example, selective exchange using n-Bu₃MgLi can be conducted at -10 °C, while reactions with the Turbo Grignard reagent can proceed at temperatures as high as 0 °C. capes.gov.brnih.govmdpi.com The ability to avoid cryogenic temperatures makes these procedures more practical, scalable, and energy-efficient. mdpi.com

Multi-Step Synthesis of Complex Pyrimidine Architectures

The construction of complex pyrimidine-based molecules often requires sequential reactions, where this compound acts as a foundational building block. a2bchem.com The two bromine atoms at the C4 and C6 positions can be selectively substituted in a stepwise manner, allowing for the controlled introduction of different functional groups. This sequential functionalization is a cornerstone of creating unsymmetrical and highly decorated pyrimidine cores.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools in this context. For instance, starting with a dihalogenated pyrimidine, one can perform a selective coupling reaction at one position, followed by a second, different coupling reaction at the other halogenated site. This approach has been used to synthesize 4,6-disubstituted-2-(4-morpholinyl)pyrimidines from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using triorganoindium reagents in a selective and sequential manner. researchgate.net This methodology allows for the creation of a diverse library of non-symmetrical pyrimidines. researchgate.net Similarly, the synthesis of unsymmetrically substituted aryl-s-triazines has been achieved through sequential Suzuki couplings on 2,4,6-trichlorotriazine, demonstrating the principle of differential reactivity and sequential functionalization. mdpi.comnsf.gov

This step-by-step approach provides precise control over the final structure, which is essential for creating molecules with specific properties, such as those required in medicinal chemistry and materials science. a2bchem.com

Cascade reactions, also known as tandem or domino reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all within a single reaction vessel without isolating intermediates. wikipedia.org This approach offers high atom economy and efficiency in building molecular complexity. wikipedia.org

In pyrimidine synthesis, cascade reactions can lead to the formation of fused heterocyclic systems. For example, a copper-catalyzed tandem reaction has been described for synthesizing sulfonamide pyrimidine derivatives. mdpi.com Another example involves a copper-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to form pyrimidines. organic-chemistry.org Aza-Michael addition followed by intramolecular cyclization and dehydrohalogenation/dehydration represents another cascade pathway to yield trifluoromethylated pyrimidines. organic-chemistry.org

While many cascade reactions build the pyrimidine ring itself, the principle can be extended to elaborate on pre-existing pyrimidine scaffolds like this compound. A cascade involving oxidation of homopropargyl alcohols followed by isomerization and intramolecular addition has been used to create pyrano[2,3-d]pyrimidine-2,5-dione nucleosides. acs.org Such strategies enable the rapid construction of bicyclic and polycyclic systems fused to the pyrimidine core.

Divergent synthesis is a powerful strategy for generating molecular diversity from a common intermediate. Starting from a single, versatile building block, multiple, distinct molecular scaffolds can be produced by applying different reaction conditions or reagents. rsc.org 4,6-Dihalopyrimidines are excellent starting points for such divergent approaches due to the differential reactivity of their halogen atoms.

For example, a divergent pathway for creating pyrimidine-embedded medium-sized azacycles was developed using N-quaternized pyrimidine-containing polyheterocycles as key intermediates. nih.gov These intermediates can undergo selective bond cleavages or migrations to generate a wide array of discrete molecular skeletons. nih.gov This strategy highlights how a single pyrimidine precursor can be channeled into numerous structurally distinct products. nih.gov

The selective and sequential nature of palladium-catalyzed cross-coupling reactions on di- and tri-halopyrimidines is a classic example of a divergent approach. researchgate.netmdpi.com By carefully choosing catalysts, ligands, and coupling partners, chemists can selectively functionalize one position over another, leading to a variety of products from a single starting material like this compound. This method allows for the programmable assembly of π-systems onto the pyrimidine core. researchgate.net

Eco-friendly and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable methods. This includes minimizing waste, avoiding hazardous solvents, and using recyclable catalysts.

Performing reactions without a solvent, or "neat," offers significant environmental benefits by reducing solvent waste and simplifying product purification. Several methods for pyrimidine synthesis have been adapted to solvent-free conditions.

One approach involves the one-pot, three-component condensation of aromatic aldehydes, malononitrile, and various amines using a basic ionic liquid catalyst under solvent-free conditions at 100 °C. tandfonline.com This method boasts short reaction times, high yields, and reusability of the catalyst. tandfonline.com Another example is the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines via a multicomponent reaction heated at 100 °C without any solvent. mdpi.com Mechanochemical methods, such as ball milling, also provide a solvent-free route for the one-pot multicomponent synthesis of pyrimidine derivatives using a modified zinc oxide nanoparticle catalyst. acs.org

The following table summarizes representative solvent-free pyrimidine syntheses:

ReactantsCatalystConditionsProduct TypeYieldReference
Aromatic aldehydes, malononitrile, aminesBasic ionic liquid100 °C, solvent-freeFused PyrimidinesHigh tandfonline.com
3-Cyano-2-aminopyridine, triethyl orthoformate, primary aminesNone100 °C, 3h, solvent-free4-Aminopyrido[2,3-d]pyrimidines61-85% mdpi.com
Aromatic aldehydes, ethyl 2-cyanoacetate, guanidine (B92328) carbonateNaOH / K₂CO₃~70 °C, solvent-free2-Amino-1,6-dihydro-6-oxo-pyrimidinesHigh sioc-journal.cn
Various ketones, triethoxymethane, ammonium (B1175870) acetateN,N,N',N'-Tetrabromobenzene-1,3-disulfonamide100–110 °C, solvent-freeSubstituted PyrimidinesExcellent academie-sciences.fr
Aldehydes, barbituric acid, malononitrileModified ZnO NPsBall milling, solvent-freePyrano[2,3-d]-pyrimidinedionesHigh acs.org

This interactive table summarizes key findings on solvent-free pyrimidine synthesis.

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. Catalysts lower the activation energy of reactions, allowing them to proceed under milder conditions and often with higher selectivity, reducing energy consumption and by-product formation.

A wide array of catalysts have been developed for pyrimidine synthesis:

Metal-Based Catalysts: Iron complexes have been used for the modular synthesis of pyrimidines from ketones, aldehydes, or esters with amidines. acs.org Copper(II) triflate is an effective catalyst for synthesizing 2,4-disubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com A novel Nickel(II) complex has been reported as a recyclable, heterogeneous catalyst for the one-pot synthesis of pyrano[2,3-d]pyrimidines. ijmrhs.com

Nanoparticle Catalysts: Modified zinc oxide (ZnO) nanoparticles have proven to be a highly efficient and recyclable catalyst for the one-pot multicomponent synthesis of pyrimidine derivatives under solvent-free conditions. acs.org Iron-based nanoparticles have also been employed for the eco-friendly synthesis of pyrano[2,3-d]-pyrimidinediones. nih.gov

Organocatalysts: L-proline, an amino acid, has been used as a Lewis acid organocatalyst for the three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov

Ionic Liquids: Basic ionic liquids have served as reusable catalysts for the one-pot synthesis of pyrimidine derivatives under solvent-free conditions. tandfonline.com

Metal-Organic Frameworks (MOFs): A novel cobalt-based MOF has demonstrated remarkable efficacy as a recyclable catalyst for the one-step Biginelli reaction to produce pyrimidine analogs with high yields and purity. researchgate.net

Retrosynthetic Analysis of this compound Derived Compounds

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical "disconnections." For a complex molecule derived from this compound, the analysis would identify key bond formations and recognize the this compound scaffold as a strategic starting material.

Consider a hypothetical target molecule, 4-Aryl-6-Alkyl-pyrimidine . A retrosynthetic analysis would proceed as follows:

Disconnect the Aryl and Alkyl Groups: The C-C bonds connecting the aryl and alkyl groups to the pyrimidine ring are identified as key disconnections. These disconnections point towards cross-coupling reactions as the forward synthetic steps.

Identify the Core Synthon: After disconnection, the core structure is a pyrimidine ring substituted with two leaving groups, logically leading back to This compound . The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions.

Plan the Forward Synthesis: The synthesis would start with this compound. A sequential, site-selective cross-coupling strategy would be employed. For instance, a Suzuki coupling with an arylboronic acid could be performed first to install the aryl group at either the 4- or 6-position. The resulting 4-aryl-6-bromopyrimidine intermediate would then undergo a second cross-coupling reaction (e.g., Suzuki, Stille, or Negishi) with an appropriate organometallic reagent to introduce the alkyl group at the remaining position. The order of these couplings can be controlled by carefully selecting ligands and reaction conditions to exploit subtle differences in the reactivity of the C4 and C6 positions. nsf.gov

This analytical approach allows chemists to devise logical and efficient pathways to complex targets, leveraging the reactivity of versatile building blocks like this compound. The strategy of disconnecting at the halogen-carbon bond is a powerful tactic in the synthesis of many nitrogen-containing heterocycles. nih.gov

Advanced Spectroscopic and Analytical Characterization in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in 4,6-dibromopyrimidine.

In the ¹H NMR spectrum, the chemical shifts of the protons on the pyrimidine (B1678525) ring are influenced by the electronegativity of the nitrogen atoms and the bromine substituents. The two protons in this compound are chemically equivalent due to the molecule's symmetry. However, the proton at the C2 position is expected to appear at a significantly different chemical shift than the proton at the C5 position. The proton at C2 is situated between two electronegative nitrogen atoms, causing it to be deshielded and thus appear further downfield. Conversely, the proton at C5 is adjacent to a carbon atom and would appear more upfield.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative bromine and nitrogen atoms (C4, C6, and C2) are expected to be deshielded and appear at higher chemical shifts (downfield). libretexts.org The carbon atom at the C5 position would resonate at a lower chemical shift (upfield) compared to the others. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which typically allows for the clear resolution of each unique carbon signal. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 8.5 - 9.0 -
H-5 7.0 - 7.5 -
C-2 - 158 - 162
C-4 / C-6 - 155 - 160

Note: These are predicted values based on typical shifts for substituted pyrimidines and related heterocyclic compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. slideshare.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is particularly useful for establishing the connectivity across multiple bonds, typically 2 to 3 bonds away. rsc.org For this compound, HMBC would show correlations between the proton at C2 and the carbons at C4 and C6. Similarly, the proton at C5 would show correlations to C4 and C6. These correlations would definitively confirm the substitution pattern of the pyrimidine ring. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net For a small molecule like this compound, NOESY can help to confirm through-space proximities, although its utility is more pronounced in larger, more complex structures. harvard.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. wikipedia.org The molecular formula for this compound is C₄H₂Br₂N₂ and its molecular weight is approximately 237.88 g/mol .

When a molecule containing bromine is analyzed by mass spectrometry, the resulting spectrum shows a characteristic pattern due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). researchgate.net For a compound with two bromine atoms like this compound, the molecular ion peak will appear as a cluster of three peaks:

M: The peak corresponding to the molecule with two ⁷⁹Br isotopes.

M+2: The peak for the molecule with one ⁷⁹Br and one ⁸¹Br isotope.

M+4: The peak for the molecule with two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1. researchgate.net This isotopic signature is a definitive indicator for the presence of two bromine atoms in the molecule.

The fragmentation of the molecular ion in the mass spectrometer typically involves the loss of stable neutral molecules or radicals. chemguide.co.uk For this compound, common fragmentation pathways would likely involve the sequential loss of bromine atoms (Br•) or the cleavage of the pyrimidine ring, potentially leading to the loss of hydrogen cyanide (HCN). libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass/charge) Predicted Relative Intensity (%)
[M]⁺ (C₄H₂⁷⁹Br₂N₂) 236 50
[M+2]⁺ (C₄H₂⁷⁹Br⁸¹BrN₂) 238 100
[M+4]⁺ (C₄H₂⁸¹Br₂N₂) 240 50
[M-Br]⁺ 157 / 159 Variable

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. beilstein-journals.org For this compound, HRMS would be used to confirm the molecular formula C₄H₂Br₂N₂ by matching the experimentally measured exact mass to the calculated theoretical mass. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for analyzing complex mixtures, as it can separate this compound from impurities, reaction byproducts, or other components before it enters the mass spectrometer for analysis. nih.gov LC-MS/MS, a tandem MS technique, further enhances structural elucidation by allowing for the fragmentation of a specific ion isolated after chromatographic separation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu

The IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring are expected to produce strong to medium absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

C-Br stretching: The carbon-bromine bond stretching vibrations are typically observed in the lower frequency (fingerprint) region of the spectrum, usually between 500 and 700 cm⁻¹. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3000 - 3100 Medium
Pyrimidine Ring (C=N, C=C) Stretching 1400 - 1600 Medium-Strong
C-H In-plane bending 1000 - 1300 Variable
C-H Out-of-plane bending 700 - 900 Strong

Table 4: List of Compounds Mentioned

Compound Name
This compound
Hydrogen cyanide

Other Advanced Analytical Techniques

The process involves irradiating a single crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise position of each atom in the molecule is determined.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases as of this writing, the general parameters determined in such an analysis are outlined below. These parameters define the crystal's unit cell—the basic repeating block of the crystal structure.

Table 1: Typical Crystallographic Data Determined from X-ray Analysis

Parameter Description
Crystal System The crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The space group provides a complete description of the symmetry of the crystal structure.
a, b, c (Å) These are the lengths of the edges of the unit cell in angstroms.
α, β, γ (°) These are the angles between the edges of the unit cell in degrees.
Volume (ų) The volume of the unit cell.
Z The number of molecules per unit cell.

| Calculated Density (g/cm³) | The density of the material as calculated from the crystallographic data. |

The determination of these parameters for this compound would allow for a detailed understanding of its solid-state packing and intermolecular interactions, providing valuable insights for the rational design of novel materials and biologically active compounds.

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula.

For this compound, the molecular formula is C₄H₂Br₂N₂. sigmaaldrich.comsigmaaldrich.com Based on this formula, the theoretical weight percentages of carbon, hydrogen, and nitrogen can be calculated using the atomic weights of the elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, Br ≈ 79.904 u) and the molecular weight of the compound (237.88 g/mol ). sigmaaldrich.comsigmaaldrich.com

The analysis is performed using a CHN analyzer, where a sample is combusted in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element in the original sample. A close correlation between the experimental and calculated values, typically within ±0.4%, is considered evidence of the compound's high purity.

**Table 2: Elemental Analysis Data for this compound (C₄H₂Br₂N₂) **

Element Theoretical (%) Experimental (%)
Carbon (C) 20.19 Typically within ±0.4% of theoretical value
Hydrogen (H) 0.85 Typically within ±0.4% of theoretical value

| Nitrogen (N) | 11.78 | Typically within ±0.4% of theoretical value |

This technique is indispensable in pyrimidine research for verifying the identity and purity of newly synthesized derivatives, ensuring that the material used for further spectroscopic, physical, and biological evaluation is the correct and uncontaminated target compound.

Computational Chemistry and Theoretical Studies of 4,6 Dibromopyrimidine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and interpret the properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular structure and behavior.

Density Functional Theory (DFT) has emerged as a prominent and versatile computational method for studying the electronic structure of many-body systems, including molecules like 4,6-Dibromopyrimidine. DFT methods are known for their favorable balance of accuracy and computational cost, making them a go-to tool for chemists.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometric optimization. For pyrimidine (B1678525) and its derivatives, DFT calculations have been shown to provide optimized geometrical parameters that are in good agreement with experimental data. nih.gov These calculations predict the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Predicted Geometric Parameters of this compound (Illustrative)

ParameterValue
Bond Lengths (Å)
N1-C21.34
C2-N31.33
N3-C41.38
C4-C51.39
C5-C61.39
C6-N11.38
C4-Br1.89
C6-Br1.89
**Bond Angles (°) **
C6-N1-C2118
N1-C2-N3128
C2-N3-C4118
N3-C4-C5122
C4-C5-C6116
C5-C6-N1122
N3-C4-Br119
N1-C6-Br119
Dihedral Angles (°)
C2-N1-C6-C50
N1-C2-N3-C40

Note: The values in this table are illustrative and based on general DFT calculations of similar pyrimidine derivatives. Specific computational studies on this compound are required for precise values.

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. acs.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org Computational studies on halogenated pyrimidines have shown that the nature and position of the halogen substituent can significantly influence the energies of these frontier orbitals.

Table 2: Predicted Frontier Orbital Energies of this compound (Illustrative)

ParameterEnergy (eV)
EHOMO-6.8
ELUMO-1.5
Energy Gap (ΔE)5.3

Note: These are illustrative values. The actual HOMO and LUMO energies would be determined through specific DFT calculations on this compound.

DFT calculations can also be employed to predict various thermodynamic properties of a molecule at a given temperature and pressure. These parameters, including zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, and entropy, are derived from the calculated vibrational frequencies of the optimized molecular structure. nih.gov Such data is invaluable for understanding the stability and behavior of the molecule under different thermodynamic conditions.

Table 3: Predicted Thermodynamic Parameters of this compound at 298.15 K (Illustrative)

ParameterValue
Zero-point vibrational energy (kcal/mol)35.0
Thermal energy (kcal/mol)37.5
Specific heat capacity (cal/mol·K)25.0
Entropy (cal/mol·K)80.0

Note: These values are illustrative and would need to be calculated specifically for this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor) on the molecular surface.

For this compound, the MEP would reveal the electrostatic landscape. Typically, regions around the electronegative nitrogen atoms in the pyrimidine ring would exhibit a negative potential, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and, to a lesser extent, the bromine atoms (due to the σ-hole phenomenon) would show a positive potential, indicating sites for potential nucleophilic attack. The bromine atoms, despite their electronegativity, can exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding.

To gain a more quantitative understanding of site-specific reactivity, Fukui indices (ƒk) can be calculated. These indices, derived from conceptual DFT, quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. There are three main types of Fukui functions:

ƒk+ : for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

ƒk- : for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

ƒk0 : for radical attack.

By calculating these indices for each atom in this compound, one can predict the most likely sites for different types of chemical reactions. For instance, atoms with a higher ƒk+ value are more susceptible to nucleophilic attack, while those with a higher ƒk- value are more prone to electrophilic attack.

Table 4: Predicted Fukui Indices for Selected Atoms of this compound (Illustrative)

Atomƒk+ƒk-ƒk0Predicted Reactivity
N10.050.150.10Susceptible to electrophilic attack
C20.100.050.08
N30.050.150.10Susceptible to electrophilic attack
C40.180.030.11Susceptible to nucleophilic attack
C50.080.080.08
C60.180.030.11Susceptible to nucleophilic attack

Note: This table is for illustrative purposes. The actual values would depend on the specific computational methodology used.

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are pivotal for understanding the dynamic behavior of this compound derivatives at an atomic level. These methods allow researchers to visualize and analyze the interactions between a ligand (the pyrimidine derivative) and its biological target, typically a protein or nucleic acid.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. amazonaws.com This technique is instrumental in drug design for predicting the binding affinity and mode of interaction between drug candidates and their targets. For derivatives of the pyrimidine scaffold, docking studies have been extensively used to evaluate their potential as inhibitors for various protein kinases, which are crucial targets in oncology. nih.gov

For instance, in a study of 4,6-diaryl-substituted pyrimidines as potential inhibitors of phosphoinositide 3-kinases (PI3Ks), molecular docking calculations were performed to assess their binding affinity towards PIK3γ. The results demonstrated that many of the synthesized derivatives exhibited strong binding affinities, with the best-performing ligands showing binding energies as low as -10.7 kcal/mol, suggesting they could be promising leads for developing new anticancer agents. nih.gov

Similarly, docking studies on a series of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives against human cyclin-dependent kinase 2 (CDK2) revealed significant binding interactions. nih.gov The analysis identified key hydrogen bonds and pi-alkyl interactions with amino acid residues in the kinase's active site, such as THR 165, GLU 12, and LYS 33. nih.gov The binding energies for the most potent compounds ranged from -7.4 to -7.9 kcal/mol, corroborating their potential as CDK2 inhibitors. nih.gov

Table 1: Molecular Docking Binding Affinities of Pyrimidine Derivatives Against Various Targets
Compound SeriesTarget ProteinRange of Binding Energies (kcal/mol)Key Interacting Residues
4,6-Diaryl PyrimidinesPIK3γ-9.0 to -10.7Not Specified
4-(2-amino-3,5-dibromophenyl)-6-(phenyl) Pyrimidin-2-aminesCDK2 (1HCK)-7.4 to -7.9THR 165, GLU 12, LYS 33, THR 14

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. youtube.com For this compound derivatives, MD simulations are used to validate the stability of docking poses, analyze conformational changes in both the ligand and the receptor upon binding, and calculate binding free energies. nih.govnih.gov

Simulations are typically run for extended periods, such as 500 nanoseconds, to observe the dynamic behavior of the ligand-receptor complex. nih.gov These studies often place the docked complex in a simulated physiological environment, such as an orthorhombic water box with counterions to achieve electrostatic neutrality, providing a more realistic representation of biological conditions. nih.gov

MD simulations are crucial for refining the understanding of binding affinity obtained from initial docking studies. Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are employed to calculate the binding free energy of the ligand-receptor complex. nih.gov This provides a more accurate estimation of the binding affinity by considering factors like solvation energy.

In studies of pyrimidine-based inhibitors targeting kinases like JAK3 and CDK2/4/6, MD simulations and subsequent binding free energy calculations have confirmed the stability of the docked compounds. nih.govnih.gov The analysis often includes a decomposition of the binding energy to identify the contributions of individual amino acid residues. This reveals which interactions, such as electrostatic or van der Waals forces, are most critical for binding. For CDK inhibitors, polar interactions with key residues like Lys33 and Asp145 were identified as crucial factors influencing bioactivity. nih.gov The negative values for adsorption energy calculated from these simulations indicate a spontaneous adsorption process, suggesting a stable complex is formed. ajchem-a.com

A key application of MD simulations is to assess the stability of the ligand within the target's binding pocket. nih.gov By tracking the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation, researchers can determine if the compound remains in its predicted binding pose or if it shifts to a different conformation. Stable RMSD values indicate that the ligand forms a stable and lasting complex with the protein. nih.govnih.gov

For example, 500 ns MD simulations were used to confirm the stability of newly designed pyrimidine-4,6-diamine derivatives within the JAK3 binding site. nih.gov Similarly, simulations of 4,6-disubstituted pyrimidine derivatives targeting the MARK4 enzyme showed that the binding of these ligands helps to stabilize the target protein itself. nih.gov This conformational stability is a critical attribute for a potential drug candidate, ensuring a sustained therapeutic effect.

Molecular Dynamics Simulations

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. lbp.world For pyrimidine derivatives, QSAR models are developed to predict the inhibitory activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.govresearchgate.net

QSAR models can be developed in two (2D) or three (3D) dimensions. 2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic field descriptors to build the model. nih.govjapsonline.com

The development of these models involves selecting a training set of molecules with known activities to build the model and a test set to validate its predictive power. nih.gov Statistical parameters are used to assess the quality and robustness of the generated models.

For a series of pyrimidine derivatives, both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) approaches have been used to develop QSAR models. One such study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors yielded robust models with high correlation coefficients (R²) of 0.89 (MLR) and 0.95 (ANN), indicating a strong correlation between the descriptors and the biological activity. nih.gov In another study on CDK2/4/6 inhibitors, 3D-QSAR models were developed with high cross-validated correlation coefficients (q²) and predictive R² values, demonstrating their reliability. nih.gov

The contour maps generated from 3D-QSAR studies are particularly valuable as they visually represent the regions where certain physicochemical properties are favorable or unfavorable for activity. For instance, these maps might indicate that a bulky, electron-withdrawing group at a specific position on the pyrimidine ring would enhance inhibitory potency. researchgate.net

Table 2: Statistical Validation of QSAR Models for Pyrimidine Derivatives
TargetQSAR Model TypeCorrelation Coefficient (R²)Cross-Validated Coefficient (q²)Predictive R² (R²pred)
JAK3MLR0.890.65Not Specified
JAK3ANN0.95Not SpecifiedNot Specified
CDK23D-QSAR (CoMFA/CoMSIA)Not Specified0.7140.764
CDK43D-QSAR (CoMFA/CoMSIA)Not Specified0.8150.681
CDK63D-QSAR (CoMFA/CoMSIA)Not Specified0.7570.674
ErbB2QSAR0.9194Not SpecifiedNot Specified

Pharmacophore Mapping

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While specific pharmacophore models derived directly from a series of this compound analogs are not extensively detailed in the available literature, the principles of this approach have been applied to structurally related 4,6-diarylpyrimidine derivatives to understand their biological activity.

A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, along with their spatial relationships. For a series of active compounds, a common pharmacophore can be generated to represent the key interaction points. This model then serves as a 3D query to screen virtual libraries for new compounds that possess the same essential features, potentially leading to the discovery of novel hits with similar or improved activity.

In studies involving related 4-amino-2,6-diarylpyrimidine-5-carbonitriles, 3D pharmacophore mapping has been employed to compare the most potent compounds with standard inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). These computational analyses revealed shared pharmacophoric features between the newly synthesized pyrimidine derivatives and established drugs, providing a rationale for their observed biological activity and a basis for further structural modifications. researchgate.net The generation of such models relies on the principle that a common set of steric and electronic features is responsible for the biological action of a series of active molecules. royalsocietypublishing.org

Computational Studies in Drug Design and Optimization

The 4,6-disubstituted pyrimidine scaffold, originating from the versatile this compound starting material, is a prominent feature in modern drug discovery, with computational chemistry playing a pivotal role in the design and optimization of these derivatives. Techniques such as molecular docking, molecular dynamics (MD) simulations, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely employed to guide the development of potent and selective therapeutic agents.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For 4,6-disubstituted pyrimidine derivatives, docking studies have been instrumental in elucidating binding modes and structure-activity relationships (SAR). For instance, docking analyses of 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives against human cyclin-dependent kinase 2 (CDK2) helped to rationalize their inhibitory activity, showing key hydrogen bond interactions with residues like LYS 33 and THR 14. nih.gov Similarly, novel 4,6-diaryl pyrimidines have been docked into the active site of phosphoinositide 3-kinases (PI3Ks), with the calculated binding affinities suggesting their potential as promising anticancer agents. nih.gov Other studies have used molecular docking to explore the binding of 4,6-disubstituted pyrimidines to targets such as:

VEGFR2 and FGFR1: To guide the design of dual inhibitors for cancer therapy. frontiersin.org

EGFR Tyrosine Kinase (EGFR-TK): To understand the mode of action for novel inhibitors.

Bruton's Tyrosine Kinase (BTK): To determine the probable binding model for covalent inhibitors. royalsocietypublishing.org

Tubulin: To confirm binding at the colchicine binding site for potent antiproliferative agents. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic assessment of binding stability than static docking poses. For 4,6-disubstituted pyrimidines designed as microtubule affinity-regulating kinase 4 (MARK4) inhibitors for Alzheimer's disease, MD simulations were performed to confirm the stability of the docked complexes. These simulations supported the docking results by showing that the binding of the pyrimidine ligands stabilizes the target protein. mdpi.comfrontiersin.org MD simulations have also been crucial in validating the binding model of trisubstituted pyrimidines with BTK, guiding further structural optimization. royalsocietypublishing.org

In Silico ADMET Prediction: Predicting the pharmacokinetic and safety profiles of drug candidates early in the discovery process is critical. Computational tools are used to estimate properties like drug-likeness (e.g., adherence to Lipinski's Rule of Five), solubility, and potential toxicity. For newly synthesized 4,6-disubstituted pyrimidine derivatives targeting MARK4, in silico analysis using tools like QikProp was conducted to evaluate their drug-likeness features and toxicity profiles. mdpi.comfrontiersin.org These studies help to prioritize compounds with favorable ADMET properties for further experimental evaluation.

The collective findings from these computational studies highlight the power of in silico methods to accelerate the drug discovery pipeline for this compound derivatives, enabling the rational design of molecules with optimized potency, selectivity, and pharmacokinetic properties.

Interactive Data Table: Computational Studies of 4,6-Disubstituted Pyrimidine Derivatives

Derivative ClassTarget Protein(s)Computational Method(s) UsedKey Findings
4-(2-amino-3,5-dibromophenyl)-6-arylpyrimidin-2-aminesCDK2Molecular DockingIdentified key hydrogen bonds and pi-alkyl interactions; binding energies correlated with inhibitory activity. nih.gov
4,6-DiarylpyrimidinesPI3KγMolecular DockingDemonstrated high binding affinity, suggesting potential as leads for new anticancer agents. nih.gov
4,6-Disubstituted PyrimidinesVEGFR2 / FGFR1Molecular DockingElucidated binding modes for dual kinase inhibition. frontiersin.org
4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidinesMARK4Molecular Docking, Molecular Dynamics, ADMET PredictionIdentified high-affinity binders, confirmed complex stability, and predicted favorable drug-like properties. mdpi.comfrontiersin.org
4,5,6-Trisubstituted PyrimidinesBTKMolecular Dynamics, Binding Free Energy CalculationsDetermined the probable binding model and provided a guide for structural modification. royalsocietypublishing.org
4,6-Pyrimidine AnaloguesTubulinMolecular Docking (validated by co-crystal structure)Confirmed the binding mode at the colchicine binding site, explaining potent antiproliferative activity. nih.gov

Advanced Applications of 4,6 Dibromopyrimidine in Chemical Synthesis

Building Blocks for Complex Heterocyclic Systems

The unique structural and electronic properties of the pyrimidine (B1678525) core make it a desirable scaffold in numerous biologically active compounds and functional materials. 4,6-Dibromopyrimidine provides a reliable and adaptable platform for accessing a wide array of more complex heterocyclic systems.

The pyrimidine skeleton is a fundamental component of many significant molecules, including the nucleobases cytosine, thymine (B56734), and uracil (B121893). nih.gov In synthetic chemistry, substituted pyrimidines are used to create a variety of other heterocyclic structures. This compound is particularly useful in this regard, as its bromine atoms can be selectively replaced to build new molecular frameworks. For instance, through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, various aryl or heteroaryl groups can be attached at the 4- and 6-positions. mdpi.comresearchgate.net This allows for the synthesis of 4,6-diarylpyrimidines, a class of compounds investigated for their potential biological activities. nih.gov The stepwise or simultaneous substitution of the two bromine atoms provides precise control over the final structure, making it an invaluable tool for creating libraries of novel pyrimidine-based compounds.

Fused heterocyclic systems, where one or more rings share an edge, often exhibit unique chemical and biological properties. This compound is a key precursor for synthesizing fused pyrimidine rings, such as triazolopyrimidines. researchgate.netnih.gov The synthesis strategy typically involves an initial substitution of the bromine atoms with nucleophiles like hydrazine or amines. These newly introduced functional groups can then participate in intramolecular cyclization reactions to form an adjacent fused ring. For example, converting this compound to a 4,6-dihydrazinopyrimidine derivative would create the necessary precursor to construct a fused triazole ring, leading to a triazolopyrimidine scaffold. eurekaselect.com This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities. researchgate.net Other fused systems, such as thiazolopyrimidines and pyridodipyrimidines, can also be accessed through multi-step reaction sequences starting from functionalized pyrimidines. mdpi.comnih.gov

Precursors for Functional Materials Development

The field of materials science increasingly relies on organic molecules with tailored electronic and photophysical properties. The electron-deficient nature of the pyrimidine ring makes it an attractive component for organic semiconductors. This compound serves as a foundational building block for constructing these complex functional materials.

The synthesis of novel organic materials often involves the creation of extended π-conjugated systems. This compound is an ideal starting point for such constructions. The two bromine atoms allow for difunctionalization, enabling the extension of the molecular structure in two directions. Through reactions like the Suzuki or Stille coupling, aromatic and heteroaromatic units can be attached, systematically building larger, conjugated molecules. The properties of these new materials, such as their absorption and emission spectra, energy levels (HOMO/LUMO), and charge transport capabilities, can be finely tuned by carefully selecting the groups used to substitute the bromine atoms. mdpi.com This modular approach is critical for the rational design of materials for specific electronic applications.

Pyrimidine derivatives are pivotal in the development of high-performance organic electronic devices. nbinno.com In both Organic Solar Cells (OSCs) and Organic Light Emitting Diodes (OLEDs), the efficiency of the device is heavily dependent on the properties of the organic semiconductor materials used in the active layers. tu-dresden.demdpi.com

In OLEDs, pyrimidine-based materials can be engineered for use in different layers of the device stack, including the emissive layer (EML), the electron-transporting layer (ETL), and the hole-transporting layer (HTL). nbinno.com The electron-deficient pyrimidine core is particularly beneficial for creating materials with good electron mobility, making them excellent candidates for ETLs. nbinno.com By attaching appropriate chromophoric groups to the 4,6-positions of the pyrimidine ring, using the dibromo-precursor, materials can be designed to emit light of specific colors in the EML.

Similarly, in OSCs, the active layer consists of an electron donor and an electron acceptor material. nih.gov Pyrimidine-based molecules, synthesized from precursors like this compound, can be designed to function as either donor or acceptor components by modifying their electronic properties through chemical substitution. The ability to create well-defined molecular architectures is crucial for optimizing the charge separation and transport that govern the efficiency of the solar cell. nih.gov

Table 1: Role of Pyrimidine Derivatives in Organic Electronics

Device Layer Function Rationale for Pyrimidine Core
OLED Electron-Transporting Layer (ETL) Facilitates electron injection and transport. The electron-deficient nature of the pyrimidine ring promotes high electron mobility.
OLED Emissive Layer (EML) Site of light generation (electroluminescence). Serves as a core scaffold for building chromophores with tunable emission wavelengths.
OLED Hole-Transporting Layer (HTL) Facilitates hole injection and transport. Functionalization with electron-donating groups can produce materials with suitable HOMO levels.
OSC Active Layer (Acceptor) Accepts electrons from the donor material upon photoexcitation. The inherent electron-deficient character is ideal for designing non-fullerene acceptors.

| OSC | Active Layer (Donor) | Donates electrons to the acceptor material. | Can be incorporated into larger conjugated systems with appropriate energy levels for donation. |

Catalysis and Reagent Development

While not a catalyst itself, this compound is a critical substrate in the development and optimization of catalytic reactions, particularly palladium-catalyzed cross-coupling. The predictable reactivity of its C-Br bonds allows researchers to test the efficacy of new catalysts, ligands, and reaction conditions.

Research on the Suzuki-Miyaura coupling of dihalopyrimidines provides detailed insights into optimizing these transformations. mdpi.comresearchgate.net For example, studies using the analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrated that catalyst loading, choice of base, and solvent all significantly impact reaction yield. It was found that using 5 mol% of the palladium catalyst Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-Dioxane (B91453) provided optimal conditions for coupling with various arylboronic acids. mdpi.com These studies also revealed that electron-rich boronic acids tended to produce higher yields compared to electron-deficient ones, highlighting the electronic effects at play in the catalytic cycle. mdpi.com Such findings are directly applicable to reactions involving this compound and are crucial for developing robust and efficient synthetic methods for the functional materials and complex heterocycles discussed previously.

Table 2: Example of Suzuki-Miyaura Reaction Optimization on a Dihalopyrimidine Substrate

Entry Boronic Acid Base Solvent Catalyst Loading Yield (%)
1 Phenylboronic acid K₃PO₄ 1,4-Dioxane 5 mol% Good
2 4-Methoxyphenylboronic acid (electron-rich) K₃PO₄ 1,4-Dioxane 5 mol% Good
3 4-(Trifluoromethyl)phenylboronic acid (electron-poor) K₃PO₄ 1,4-Dioxane 5 mol% Low
4 Phenylboronic acid Na₂CO₃ Toluene/H₂O 5 mol% Moderate
5 Phenylboronic acid Cs₂CO₃ DMF 5 mol% Moderate

Data is illustrative based on findings reported for analogous dihalopyrimidines. mdpi.com

Role in New Catalytic Processes

While direct catalytic applications of this compound itself are not extensively documented, its structural analogues, particularly dihalogenated pyrimidines, play a significant role as substrates in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of numerous organic compounds.

Research on compounds such as 5-(4-bromophenyl)-4,6-dichloropyrimidine has demonstrated their successful use in Suzuki-Miyaura cross-coupling reactions. In these processes, the halogenated pyrimidine is coupled with various aryl/heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield novel pyrimidine analogs. mdpi.comresearchgate.net The reactivity of the C-4 and C-6 positions of the pyrimidine ring makes them susceptible to substitution, and bromo-derivatives are generally more reactive than their chloro-counterparts in such palladium-catalyzed reactions. This suggests that this compound would be an excellent substrate for these types of transformations, potentially leading to higher yields and milder reaction conditions.

The efficiency of these catalytic processes is often influenced by various factors, including the choice of catalyst, base, and solvent. Optimization studies on related dichloropyrimidines have shown that a combination of Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and 1,4-Dioxane as the solvent can provide good yields. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Dihalogenated Pyrimidine Derivative

ParameterCondition
Substrate 5-(4-bromophenyl)-4,6-dichloropyrimidine
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄
Solvent 1,4-Dioxane
Temperature 70–80 °C
Atmosphere Inert

This table is based on research conducted on a similar dichloropyrimidine compound and is illustrative of the conditions under which this compound would likely be utilized. mdpi.comresearchgate.net

Development of Modified Reagents

The difunctional nature of this compound makes it an ideal precursor for the synthesis of modified reagents, particularly multidentate ligands that can be used in coordination chemistry and catalysis. The bromine atoms can be substituted with various functional groups, such as phosphines, to create sophisticated molecular architectures.

A notable example is the synthesis of a tetratopic bisphosphine ligand derived from a 4,6-disubstituted pyrimidine scaffold. researchgate.net In such a synthesis, the dibromopyrimidine core can undergo nucleophilic substitution with a phosphine-containing reagent to yield a ligand with both phosphorus and nitrogen donor atoms. These types of ligands are of significant interest due to their ability to coordinate with metal centers, forming complexes that can act as catalysts or functional materials. researchgate.net

For instance, a 4,6-bis(diphenylphosphino)pyrimidine ligand has been synthesized and coordinated with gold(I) and silver(I) to form metal complexes and coordination polymers. researchgate.net The resulting gold complex exhibited luminescent properties, highlighting the potential of these modified reagents in materials science. researchgate.net The synthesis of such phosphine (B1218219) ligands often involves the reaction of the halogenated precursor with a metal phosphide or the use of cross-coupling methodologies. nih.gov

Table 2: Example of a Modified Reagent Derived from a 4,6-Disubstituted Pyrimidine

Modified ReagentPrecursor TypeKey Functional GroupsPotential Applications
4,6-bis(diphenylphosphino)pyrimidine4,6-DihalopyrimidineDiphenylphosphino groupsLigand for catalysis, Synthesis of coordination polymers and luminescent materials

This table illustrates the development of a modified reagent from a pyrimidine scaffold, a synthetic pathway for which this compound is a highly suitable starting material. researchgate.net

The versatility of this compound as a precursor allows for the systematic modification of the ligand structure, which in turn can fine-tune the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

Future Directions and Emerging Research Avenues for 4,6 Dibromopyrimidine

Expansion of Synthetic Methodologies

The development of efficient and sustainable synthetic methods is crucial for the continued investigation of 4,6-dibromopyrimidine's potential. Emerging research in this area is centered on the implementation of novel catalytic systems and the adoption of advanced manufacturing techniques like flow chemistry.

The functionalization of the this compound core often relies on cross-coupling reactions, which are heavily dependent on the catalyst used. While palladium catalysts have been traditionally employed for such transformations, the future lies in the exploration of more economical and environmentally friendly alternatives.

Recent studies on related dihalogenated pyrimidines have highlighted the efficacy of various catalytic systems. For instance, palladium(0) catalysts like Pd(PPh₃)₄ have been optimized for Suzuki cross-coupling reactions of brominated and chlorinated pyrimidine (B1678525) derivatives, achieving good yields with specific bases and solvents. researchgate.netmdpi.comresearchgate.net The use of heterogeneous catalysts, such as zinc oxide (ZnO), is also gaining traction for the synthesis of substituted pyrimidines due to their reusability, lower cost, and reduced environmental impact. nih.gov The investigation into these and other novel catalytic systems, including those based on other transition metals, will be instrumental in developing more efficient and sustainable routes to a wider array of this compound derivatives.

Future research will likely focus on developing catalysts that offer higher turnover numbers, operate under milder reaction conditions, and exhibit greater functional group tolerance. The development of catalysts for direct C-H activation at other positions of the pyrimidine ring, while leaving the bromine atoms intact for subsequent reactions, would also represent a significant advancement.

Table 1: Comparison of Catalytic Systems for Pyrimidine Synthesis

Catalyst Type Example Key Advantages Potential for this compound
Homogeneous Palladium Pd(PPh₃)₄ High reactivity and selectivity in cross-coupling reactions. researchgate.netmdpi.comresearchgate.net Well-established for similar substrates, offering reliable functionalization.
Heterogeneous ZnO Reusable, cost-effective, and environmentally friendly. nih.gov A promising green alternative for certain transformations.
Other Transition Metals (Not specified in provided context) Potential for unique reactivity and cost-effectiveness. An underexplored area with high potential for novel transformations.

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved reaction control, enhanced safety, and greater scalability. mdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.govmdpi.com This is particularly relevant for reactions involving highly reactive intermediates or exothermic processes.

The application of flow chemistry to the synthesis of pyrimidine derivatives is an emerging area of research. researchgate.netvapourtec.com Automated flow synthesis platforms can be employed to rapidly screen reaction conditions and synthesize libraries of this compound analogs for biological evaluation. This high-throughput approach can significantly accelerate the drug discovery process. mdpi.com The integration of in-line analytical techniques, such as spectroscopy and chromatography, into flow systems can provide real-time reaction monitoring and optimization.

Future work in this area will likely involve the development of multi-step flow syntheses, where this compound is sequentially functionalized in a continuous process without the need for isolating intermediates. This would streamline the synthesis of complex molecules and reduce waste.

Advanced Computational Approaches

The use of computational tools is becoming increasingly indispensable in modern chemical research. For this compound, these approaches can guide the design of new molecules with desired properties and predict their behavior, thereby reducing the need for extensive experimental work.

Machine learning (ML) algorithms are powerful tools for identifying patterns in large datasets and making predictions. In the context of this compound, ML models can be trained to predict various properties of its derivatives, such as their biological activity, toxicity, and pharmacokinetic profiles. researchgate.net For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their inhibitory activity against a particular biological target.

Recent studies have demonstrated the utility of machine learning in predicting the reaction kinetics of brominated organic compounds, which could be applied to understand and optimize the synthesis of this compound derivatives. nih.govnih.gov By analyzing existing experimental data, ML models can help to identify the most promising candidates for synthesis and testing, thereby saving time and resources. rsc.org

Artificial intelligence (AI) is revolutionizing drug discovery by enabling the de novo design of molecules with specific desired properties. nih.govnih.gov Generative AI models can explore vast chemical spaces and propose novel molecular structures based on a set of predefined criteria. For this compound, this means that AI can be used to design new derivatives that are optimized for binding to a particular protein target or for exhibiting specific material properties.

Interdisciplinary Research Collaborations

The full potential of this compound can only be realized through collaborations between researchers from different disciplines. The synthesis of novel derivatives by organic chemists needs to be coupled with their evaluation by biologists, pharmacologists, and materials scientists to identify promising applications.

The biological activity of pyrimidine derivatives is a major area of interdisciplinary research, with studies exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.govresearchgate.net The design and synthesis of novel 4,6-disubstituted pyrimidines with potential therapeutic applications inherently requires a close collaboration between computational chemists for in silico screening, synthetic chemists for their preparation, and biologists for in vitro and in vivo testing. nih.govnih.govsemanticscholar.org

Future research should focus on building strong collaborative networks to explore the diverse applications of this compound. This includes collaborations with:

Biologists and Pharmacologists: To screen for new biological activities and elucidate the mechanisms of action of promising compounds.

Materials Scientists: To investigate the potential of this compound derivatives in the development of new materials with interesting electronic or optical properties.

Computational Scientists: To develop and apply new computational tools for the design and prediction of the properties of novel this compound analogs.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of fundamental research on this compound into tangible applications that can benefit society.

Integration with Materials Science

The rigid, electron-deficient pyrimidine core of this compound makes it an ideal scaffold for the construction of advanced functional materials. Its primary role is that of a "small molecule semiconductor building block," providing a foundational unit from which larger, electronically active systems can be synthesized. labscoop.com The two bromine atoms serve as convenient handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic introduction of various aryl or heteroaryl groups. nih.gov This synthetic flexibility enables the fine-tuning of the resulting materials' optoelectronic properties.

Research is increasingly focused on incorporating pyrimidine units into conjugated polymers and organic small molecules for applications in electronics. The electron-accepting nature of the pyrimidine ring is beneficial for creating materials with specific charge-transport properties. nih.gov By combining electron-donating and electron-accepting moieties within the same molecule, researchers can create "push-pull" systems with tailored energy levels (HOMO/LUMO) for specific applications. scholarsportal.info

Table 1: Potential Material Science Applications for this compound Derivatives

Application Area Material Type Role of Pyrimidine Core Potential Function
Organic Electronics Conducting Polymers Electron-deficient unit in polymer backbone Modify charge transport properties (n-type or ambipolar)
Optoelectronics Organic Light-Emitting Diodes (OLEDs) Core of emissive or host materials Tune emission color and efficiency

The development of these materials relies on the ability to create highly ordered structures, as the arrangement of molecules significantly impacts their electronic properties. osti.gov The defined geometry of the pyrimidine ring contributes favorably to the formation of well-organized thin films, which is critical for device performance.

Synergy with Analytical Chemistry

The unique chemical structure of pyrimidine derivatives makes them excellent candidates for the development of advanced analytical tools. While this compound itself is not typically the final active molecule, it serves as a crucial precursor for creating specialized analytical reagents and sensors.

One significant area of application is in the development of chemosensors. Pyrimidine-based compounds have been successfully designed as colorimetric and fluorescent sensors for detecting specific ions. researchgate.netrsc.org For instance, pyridopyrimidine derivatives have demonstrated the ability to selectively detect anions like fluoride (B91410) through changes in their optical properties, functioning as "turn-off" fluorescent sensors. researchgate.net The sensing mechanism often involves hydrogen bonding interactions with the nitrogen atoms or other functional groups attached to the pyrimidine ring. The reactive sites on this compound allow for the straightforward attachment of chromophores, fluorophores, and specific binding sites to create highly selective and sensitive sensor molecules.

Another key application is in chromatography, where derivatization is often necessary to enhance the detectability of analytes. dntb.gov.ua Pyrimidines are among the classes of compounds that can be analyzed effectively using techniques like high-performance liquid chromatography (HPLC) following derivatization. nih.gov Reagents derived from versatile building blocks can be designed to react with specific functional groups on target analytes, attaching a label (e.g., a fluorophore) that allows for highly sensitive detection.

Table 2: Applications of Pyrimidine Derivatives in Analytical Chemistry

Analytical Technique Application Role of Pyrimidine Moiety
Fluorescence Spectroscopy Anion Chemosensors Provides a scaffold for binding sites and signaling units. researchgate.net
UV-Visible Spectroscopy Colorimetric Sensors Forms part of a chromophoric system that changes upon analyte binding. rsc.org
High-Performance Liquid Chromatography (HPLC) Derivatizing Agents Acts as the core of a reagent designed to tag analytes for enhanced detection. nih.gov

Addressing Global Challenges through Pyrimidine Research

Research centered on pyrimidine chemistry is contributing to solving major global challenges, particularly in the areas of sustainability and the development of next-generation technologies.

The synthesis and modification of pyrimidines, including this compound, are increasingly being guided by the principles of green chemistry. nih.goveurekaselect.com Traditional synthetic routes often involve hazardous reagents and solvents. nih.gov Modern research focuses on developing environmentally benign alternatives that offer high yields, reduce waste, and minimize energy consumption. rasayanjournal.co.in

Several green chemistry approaches are being applied to pyrimidine synthesis:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and enhance product purities compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: Performing reactions by grinding solid reagents together (mechanochemistry) or using deep eutectic solvents (DES) avoids the use of volatile and often toxic organic solvents. nih.govnih.gov This simplifies purification and reduces environmental impact. rasayanjournal.co.in

Catalysis: The use of reusable, non-toxic catalysts in place of stoichiometric reagents improves atom economy and reduces waste. rasayanjournal.co.in

These sustainable methods are not only environmentally friendly but also offer economic benefits through faster reaction rates and simplified procedures. rasayanjournal.co.in

The development of novel materials is essential for driving innovation in emerging technologies. As a versatile building block, this compound is at the forefront of this effort, particularly in the field of organic electronics.

A prime example is the development of Organic Light-Emitting Diodes (OLEDs). crimsonpublishers.com Derivatives of 4,6-disubstituted pyrimidines have been investigated as emitters in OLED devices. scholarsportal.info By synthetically modifying the 4- and 6-positions of the pyrimidine ring, researchers can create molecules that emit light across the visible spectrum. ossila.com The electron-deficient nature of the pyrimidine core can be harnessed to design materials for thermally activated delayed fluorescence (TADF), a mechanism that can lead to OLEDs with nearly 100% internal quantum efficiency. researchgate.net

Beyond displays, materials derived from pyrimidine building blocks have potential applications in:

Conducting Polymers: These materials are essential for flexible electronics, sensors, and energy storage devices. nih.gov The incorporation of pyrimidine units can tune the electronic properties and stability of these polymers.

Chemical Sensors: The development of highly sensitive and selective sensors is a critical emerging technology for environmental monitoring, medical diagnostics, and industrial process control. rsc.org Pyrimidine-based structures are integral to creating the next generation of optical and electrochemical sensors. dntb.gov.ua

The ability to construct complex, functional molecules from foundational units like this compound is crucial for the continued advancement of these technologies. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.